![molecular formula C10H14ClN3O2 B14377285 N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea CAS No. 88012-50-4](/img/structure/B14377285.png)
N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea is an organic compound that features a urea moiety attached to an aniline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea typically involves the reaction of 3-chloro-4-methoxyaniline with ethylene urea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. The raw materials are sourced in bulk, and the reaction conditions are carefully monitored to maintain consistency in product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction may yield an amine derivative.
Applications De Recherche Scientifique
N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(3-Chloro-4-methoxyanilino)ethyl]carbamate
- N-[2-(3-Chloro-4-methoxyanilino)ethyl]thiourea
Uniqueness
N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for specific applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
88012-50-4 |
|---|---|
Formule moléculaire |
C10H14ClN3O2 |
Poids moléculaire |
243.69 g/mol |
Nom IUPAC |
2-(3-chloro-4-methoxyanilino)ethylurea |
InChI |
InChI=1S/C10H14ClN3O2/c1-16-9-3-2-7(6-8(9)11)13-4-5-14-10(12)15/h2-3,6,13H,4-5H2,1H3,(H3,12,14,15) |
Clé InChI |
ZIVULNFCXAGMAZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)NCCNC(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



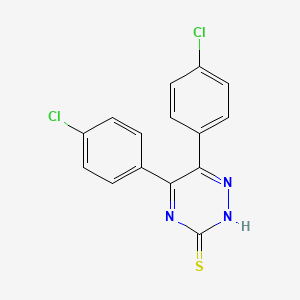
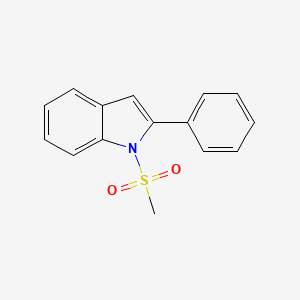
![4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14377213.png)
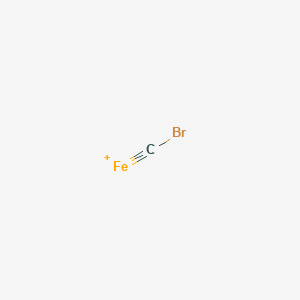
![(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl](/img/structure/B14377228.png)
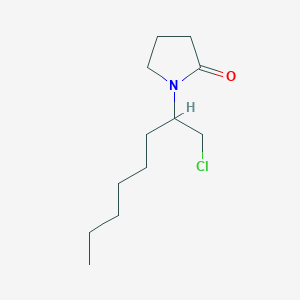
![Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate](/img/structure/B14377248.png)
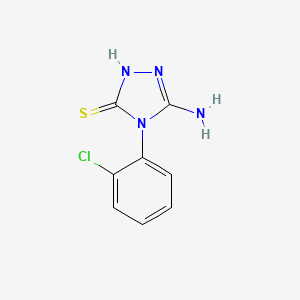

![4-Chloro-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14377266.png)

![2-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B14377271.png)

